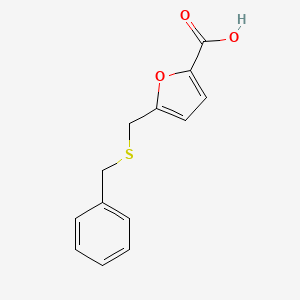

5-Benzylsulfanylmethyl-furan-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Benzylsulfanylmethyl-furan-2-carboxylic acid is a useful research compound. Its molecular formula is C13H12O3S and its molecular weight is 248.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

5-Benzylsulfanylmethyl-furan-2-carboxylic acid is a compound of increasing interest in various scientific domains, particularly in medicinal chemistry and materials science. This article provides a detailed overview of its applications, supported by comprehensive data tables and case studies.

Antimicrobial Activity

Research has indicated that compounds with furan rings possess significant antimicrobial properties. For instance, derivatives of furan-2-carboxylic acids have been shown to inhibit various bacterial enzymes, making them potential candidates for developing new antibiotics targeting mycobacterial infections like tuberculosis. The structural similarity of this compound to other known inhibitors suggests it may exhibit similar bioactivity .

Anticancer Properties

Several studies have explored the anticancer potential of furan-based compounds. For example, benzofuran derivatives have demonstrated efficacy against breast cancer cell lines, showing IC50 values comparable to established chemotherapeutics like Doxorubicin. The mechanism often involves cell cycle arrest and induction of apoptosis, suggesting that this compound could be investigated for similar effects in cancer models .

Enzyme Inhibition

The compound may act as an inhibitor of carbonic anhydrase, an enzyme implicated in various physiological processes and pathologies. Structure-activity relationship studies indicate that modifications to the furan scaffold can enhance inhibitory potency against different isoforms of this enzyme .

Renewable Chemicals

Furan derivatives are also being researched for their applications in producing renewable chemicals. For instance, this compound can be derived from biomass feedstocks like furfural, which is oxidized to produce valuable intermediates such as furoic acid. This process aligns with sustainable development goals by providing alternatives to petroleum-based chemicals .

Optical Properties

The unique crystal properties of furan derivatives make them suitable for applications in optics technology. Their ability to form transparent crystals with low absorption across a wide wavelength range suggests potential uses in optical devices and sensors .

Case Study 1: Antibacterial Activity Against Mycobacterium tuberculosis

A study focused on the interaction between furan-based inhibitors and MbtI (a critical enzyme in mycobacterial iron acquisition) demonstrated that modifications on the furan scaffold led to enhanced binding affinity and inhibitory action against M. tuberculosis. The findings support further exploration of this compound as a lead compound for developing antitubercular agents .

Case Study 2: Anticancer Efficacy on MDA-MB-231 Cells

In vitro assays revealed that benzofuran derivatives exhibited significant antiproliferative effects on breast cancer cell lines, particularly MDA-MB-231. The study highlighted that compounds similar to this compound could induce G2-M phase arrest and apoptosis, warranting further investigation into their mechanisms of action .

Propiedades

IUPAC Name |

5-(benzylsulfanylmethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c14-13(15)12-7-6-11(16-12)9-17-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBLYLGNCNZCEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC2=CC=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353417 |

Source

|

| Record name | 5-Benzylsulfanylmethyl-furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91903-26-3 |

Source

|

| Record name | 5-Benzylsulfanylmethyl-furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.